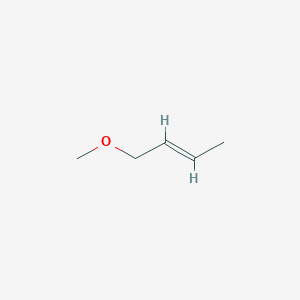

2-Butene, 1-methoxy-, (2E)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Butene, 1-methoxy-, (2E)-, also known as (E)-2-methoxy-2-butene, is an organic compound with the molecular formula C₅H₁₀O. It is a type of alkene with a methoxy group attached to the second carbon of the butene chain. The (E)-designation indicates that the higher priority groups on either side of the double bond are on opposite sides, following the Cahn-Ingold-Prelog priority rules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Butene, 1-methoxy-, (2E)- can be synthesized through various methods. One common synthetic route involves the reaction of 2-butanone with methanol in the presence of an acid catalyst. This reaction proceeds via the formation of a hemiacetal intermediate, which then undergoes dehydration to form the desired product .

Industrial Production Methods

Industrial production of 2-Butene, 1-methoxy-, (2E)- typically involves the catalytic dehydration of 2-butanone in the presence of methanol. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and minimize by-products .

Análisis De Reacciones Químicas

Addition Reactions

2-Butene, 1-methoxy-, (2E)- can undergo electrophilic addition reactions, particularly with halogens.

-

Halogenation: It reacts with halogens such as bromine (Br₂) or chlorine (Cl₂) in an aprotic solvent, resulting in the formation of vicinal dihalides. The reaction mechanism involves the interaction of the π-electrons of the double bond with the halogen molecule, leading to the formation of a cyclic halonium ion intermediate, which is then attacked by a halide ion to form the final product.

Oxidation Reactions

Under specific conditions, 2-Butene, 1-methoxy-, (2E)- can be oxidized to form carbonyl compounds such as aldehydes or ketones.

-

Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) or ozone (O₃).

Substitution Reactions

2-Butene, 1-methoxy-, (2E)- can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.

-

Nucleophilic Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used.

Radical Bromination

Allylic bromination can occur using N-bromosuccinimide (NBS) . The reaction proceeds via a radical chain mechanism, where NBS provides a low concentration of Br₂ to prevent unwanted side products . The allylic C-H bond is weaker than typical alkyl or vinylic C-H bonds, making it more likely to form a free radical and react .

Other Reactions

-

Cross-Metathesis: Olefin metathesis catalysts can be used in cross-metathesis reactions. For example, reacting 2-methyl-2-butene with methyl oleate using a ruthenium-alkylidene catalyst .

-

Cycloaddition: Olefins can serve as reaction partners in cycloaddition reactions, where bond formation occurs at both carbon atoms of the double bond .

Data Table: Chemical Reactions of 2-Butene, 1-methoxy-, (2E)-

| Reaction Type | Reagents and Conditions | Major Products Formed |

|---|---|---|

| Halogenation | Bromine (Br₂) or Chlorine (Cl₂) in aprotic solvent | Vicinal dihalides |

| Oxidation | Potassium permanganate (KMnO₄) or Ozone (O₃) | Carbonyl compounds (aldehydes/ketones) |

| Nucleophilic Substitution | Hydroxide ions (OH⁻) or Alkoxide ions (RO⁻) | Substituted alkenes |

| Allylic Bromination | N-bromosuccinimide (NBS), CCl₄ | Allyl halide |

Aplicaciones Científicas De Investigación

Chemistry

- Organic Synthesis : 2-Butene, 1-methoxy-, (2E)- serves as a reagent in organic synthesis for preparing more complex molecules. Its unique structure allows for various chemical reactions, including addition, oxidation, and substitution reactions.

- Model Compound : It is utilized as a model compound in studying alkene behavior and reactivity in organic chemistry .

Biology

- Biological Studies : Limited research suggests potential applications in studying biological systems. Its structural characteristics make it suitable for investigating alkene interactions with biomolecules.

- Cytotoxicity Assessment : Preliminary studies have explored its cytotoxic properties on human cancer cells, although comprehensive biological evaluations are still needed .

Medicine

- Pharmaceutical Intermediates : The compound is being investigated for its potential use in synthesizing pharmaceutical intermediates. Its reactivity can facilitate the development of new therapeutic agents.

- Therapeutic Properties : While specific therapeutic applications are not extensively documented, similar methoxy-substituted compounds often exhibit biological activities such as antimicrobial effects.

Industry

- Polymer Production : 2-Butene, 1-methoxy-, (2E)- is used in producing polymers and other industrial chemicals. Its properties make it a valuable monomer for synthesizing various polymeric materials used in adhesives, coatings, and biomedical applications .

- Specialty Chemicals : The compound serves as an intermediate in synthesizing specialty chemicals that find applications across multiple sectors.

Case Studies

| Application Area | Description | Findings |

|---|---|---|

| Organic Synthesis | Used as a reagent for complex molecule preparation | Facilitates diverse chemical reactions including halogenation and oxidation |

| Biological Studies | Model compound for alkene behavior | Potential interactions with biomolecules; requires further exploration |

| Pharmaceutical Development | Intermediate for drug synthesis | Investigated for therapeutic properties; promising but under-researched |

| Industrial Use | Monomer for polymer production | Valuable in creating high-performance materials; versatile applications noted |

Mecanismo De Acción

The mechanism of action of 2-Butene, 1-methoxy-, (2E)- in chemical reactions involves the interaction of its double bond with various reagents. For example, in halogenation reactions, the π-electrons of the double bond interact with the halogen molecule, leading to the formation of a cyclic halonium ion intermediate. This intermediate is then attacked by a halide ion to form the final product .

Comparación Con Compuestos Similares

Similar Compounds

(Z)-2-Butene, 1-methoxy-: The (Z)-isomer has the higher priority groups on the same side of the double bond.

2-Butene, 2-methoxy-: This compound has the methoxy group attached to the second carbon but differs in the position of the double bond.

Uniqueness

2-Butene, 1-methoxy-, (2E)- is unique due to its specific geometric configuration, which influences its reactivity and the types of products formed in chemical reactions. The (E)-configuration often leads to different stereochemical outcomes compared to its (Z)-isomer .

Actividad Biológica

2-Butene, 1-methoxy-, (2E)-, also known as methoxy-2-butene, is an organic compound with the molecular formula C5H10O. It has garnered interest in various fields due to its potential biological activities and applications in synthetic chemistry. This article delves into the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C5H10O

- Molecular Weight: 86.13 g/mol

- Structure: The compound features a methoxy group (-OCH3) attached to a butene chain, specifically at the first position.

Pharmacological Properties

Research indicates that 2-butene, 1-methoxy-, (2E)- exhibits several pharmacological properties:

The exact mechanisms by which 2-butene, 1-methoxy-, (2E)- exerts its biological effects remain under investigation. However, it is hypothesized that:

- Interaction with Cell Membranes : The lipophilic nature of the compound allows it to interact with cell membranes, potentially altering membrane fluidity and influencing cellular signaling pathways.

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.

Study 1: Antimicrobial Activity

A study published in Phytochemistry explored the antimicrobial activity of methoxy-substituted alkenes against various bacterial strains. The results indicated that these compounds exhibited significant inhibitory effects on Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents .

Study 2: Anti-inflammatory Properties

Research conducted on structurally similar compounds demonstrated their ability to inhibit pro-inflammatory cytokines in vitro. This suggests that 2-butene, 1-methoxy-, (2E)- may also possess similar anti-inflammatory properties, warranting further investigation into its therapeutic potential .

Study 3: Cancer Cell Line Studies

In a preliminary study examining the effects of various alkenes on cancer cell lines, it was found that certain methoxy-substituted compounds could induce apoptosis through oxidative stress mechanisms. This points towards a possible role for 2-butene, 1-methoxy-, (2E)- in cancer therapy .

Data Table: Summary of Biological Activities

Propiedades

Número CAS |

10034-14-7 |

|---|---|

Fórmula molecular |

C5H10O |

Peso molecular |

86.13 g/mol |

Nombre IUPAC |

1-methoxybut-2-ene |

InChI |

InChI=1S/C5H10O/c1-3-4-5-6-2/h3-4H,5H2,1-2H3 |

Clave InChI |

LQBZMLRJLRSDNW-UHFFFAOYSA-N |

SMILES |

CC=CCOC |

SMILES isomérico |

C/C=C/COC |

SMILES canónico |

CC=CCOC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.